molecular formula C10H12BrN B1527777 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 258515-54-7

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer B1527777
CAS-Nummer: 258515-54-7
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: GVQLORUTWOXJJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate . It is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C9H10BrN .


Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a solid with a molecular weight of 212.09 . It is insoluble in water .

Wissenschaftliche Forschungsanwendungen

  • Medicinal Chemistry

    • THIQs are a large group of natural products that form an important class . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
    • The reaction to form THIQs was first described by Pictet and Spengler in the year 1911 .
    • The results of these studies have shown that THIQs have a wide range of biological activities, making them a valuable tool in medicinal chemistry .
  • Pharmaceutical Applications

    • “7-Bromo-1,2,3,4-tetrahydroisoquinoline” is used as a pharmaceutical intermediate .
  • Synthetic Chemistry

    • THIQs are important structural motifs of various natural products and therapeutic lead compounds .
    • In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities .
    • Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been developed .
    • The results of these synthetic methods have led to the creation of a wide range of biologically active molecules .
  • Biological Activities

    • THIQ analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
    • The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
  • Structural Motifs in Natural Products

    • 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products .
    • C(1)-substituted derivatives of THIQs can act as precursors for various alkaloids displaying multifarious biological activities .
  • Asymmetric Catalysis

    • THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
    • Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on the rise .
  • Pharmaceutical Intermediate

    • “7-Bromo-1,2,3,4-tetrahydroisoquinoline” is used as a pharmaceutical intermediate . The specific applications of this compound in pharmaceuticals are not detailed in the sources I found.
  • Synthesis of Indole Derivatives

    • The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields . This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield .
  • Antineuroinflammatory Agents

    • N-benzyl THIQs are known to function as antineuroinflammatory agents .
  • Chiral Scaffolds in Asymmetric Catalysis

    • THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
  • Biologically Active Molecules

    • THIQs with stereogenic center at position C(1) are the key fragments of diverse range of alkaloids and bioactive molecules .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to GHS classification . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives are on the rise . The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity is garnering a lot of attention in the scientific community .

Eigenschaften

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLORUTWOXJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696303
Record name 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

258515-54-7
Record name 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure described for Intermediate 3 using 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride and iodomethane provided the title compound. ESMS [M+H]+: 226.0.
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 g, 4.7 mmol) in formic acid (20 mL) was added formalin (1.2 mL, 15 mmol). The solution was heated to 150° C. for 5 min under microwave irradiation. The solvent was removed in vacuo and the residue was dissolved into ethyl acetate (100 mL), washed with sat. sodium bicarbonate (2×10 mL), brine (10 mL) and dried over MgSO4. Removal of the solvent gave the title compound as a white solid (800 mg, 78%). 1H NMR (400 MHz, CDCl3) δ 7.73 (d, J=8.3 Hz, 1H), 7.70 (s, 1H), 7.50 (d, J=8.0 Hz, 1H), 4.11 (s, 2H), 3.37-3.34 (m, 2H), 3.27-3.24 (m, 2H) 2.95 (s, 3H); MS ESI 225.9, 227.9 [M+H]+, calcd for [C10H12BrN+H]+ 226.0, 228.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
2
Citations
H Shi, H Tang, Y Li, D Chen, T Liu, Y Chen… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that serves as the negative regulator of multiple immune signaling pathways. Genetic studies using HPK1 …
Number of citations: 1 www.sciencedirect.com
Q Yang, LG Ulysse, MD McLaws… - … Process Research & …, 2012 - ACS Publications
Early process development toward a triple reuptake inhibitor is described. Three different routes were evaluated; one of them was optimized and scaled up to generate 470 g of API as …
Number of citations: 25 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.